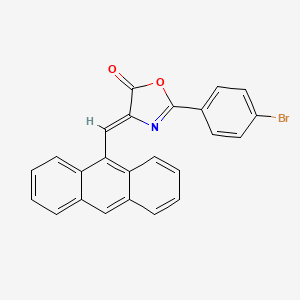
1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. Also known as MRS2578, this compound is a selective P2Y6 receptor antagonist that has been shown to have a range of biological effects. In
Mécanisme D'action
1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide acts as a selective antagonist of the P2Y6 receptor. This receptor is a member of the P2Y family of G protein-coupled receptors and is involved in the regulation of various physiological processes. By blocking the activity of this receptor, 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide can modulate the effects of purinergic signaling pathways and potentially have therapeutic effects.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activation of the P2Y6 receptor and modulate the release of inflammatory cytokines. Additionally, 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide in lab experiments is its selectivity for the P2Y6 receptor. This allows researchers to specifically target this receptor and study its effects on various biological processes. However, one limitation of using this compound is its potential for off-target effects. As with any experimental compound, it is important to carefully consider the potential risks and benefits before using it in lab experiments.
Orientations Futures
There are many potential future directions for research on 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide. One area of interest is the development of new P2Y6 receptor antagonists with improved selectivity and efficacy. Additionally, researchers may explore the potential therapeutic applications of this compound in various disease states, such as inflammation, pain, and immune disorders. Finally, future studies may focus on elucidating the molecular mechanisms underlying the effects of 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide on the P2Y6 receptor and related signaling pathways.
Méthodes De Synthèse
The synthesis of 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound involves the reaction of 4-pyridinemethanamine with 3-methylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methanesulfonyl chloride to yield 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide.
Applications De Recherche Scientifique
1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide has a range of potential applications in scientific research. One of the most promising areas of research involves the study of the P2Y6 receptor and its role in various biological processes. This receptor is involved in a range of physiological functions, including inflammation, immune response, and pain perception. By studying the effects of 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide on the P2Y6 receptor, researchers can gain insights into these processes and potentially develop new treatments for related diseases.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-12-3-2-4-14(9-12)11-19(17,18)16-10-13-5-7-15-8-6-13/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUYFXJEOXGISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4876271.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B4876280.png)
![4-(4-methylphenyl)-1-[(3-phenyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4876283.png)
![3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B4876305.png)
![N-allyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4876312.png)
![2-[(3-fluorobenzoyl)amino]-N-isobutylbenzamide](/img/structure/B4876318.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4876325.png)
![3-chloro-N'-11H-indeno[1,2-b]quinoxalin-11-ylidenebenzohydrazide](/img/structure/B4876332.png)
![ethyl 2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4876337.png)
![3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(4-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4876345.png)
![4-[2-cyano-2-(phenylsulfonyl)vinyl]-2-ethoxyphenyl 3-methylbenzoate](/img/structure/B4876350.png)
![diethyl [5-(benzylamino)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B4876364.png)